5-Ethylpyridine-2-carbaldehyde
Overview
Description
5-Ethylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium(II) Complex Formation
5-Ethylpyridine-2-carbaldehyde has been investigated for its role in forming complexes with Palladium(II). A study described the synthesis and characterization of a novel complex using 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone with Palladium(II), highlighting its potential in coordination chemistry (Yadav, Bhattrai, & Mehta, 2013).
Organic Synthesis and Condensation Reactions
In the realm of organic synthesis, this compound derivatives have been utilized in various reactions. For instance, a study focused on the condensation of chromene-carbaldehydes, demonstrating the versatility of these compounds in synthesizing novel organic structures (Madhunala et al., 2019).
Formation of Schiff Bases
Schiff base formation using variants of pyridine-carbaldehyde is another significant area of research. A study detailed the preparation of new 2-chloro-5-methylpyridine-3-carbaldehyde imines, a process important for creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).
Ligand Development for Metal Ions
This compound derivatives have been employed in developing ligands for metal ions. A study explored the templating of chiral Schiff base ligands to meet the requirements of specific metal ions, showcasing the potential of these compounds in inorganic chemistry (Constable, Zhang, Housecroft, & Zampese, 2010).
Nuclear Magnetic Resonance Studies
NMR conformational studies of C-substituted pyrrolecarbaldehydes, closely related to this compound, have provided insights into the behavior of these compounds under various conditions. This contributes to a deeper understanding of their chemical properties (Farnier & Drakenberg, 1975).
Polymerization Processes
In polymer chemistry, variants of pyridinecarbaldehyde have been used in atom transfer radical polymerization processes, demonstrating the functional versatility of these compounds in creating polymeric materials (Haddleton, Jasieczek, Hannon, & Shooter, 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYLXOFOVDYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508934 | |
Record name | 5-Ethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-84-8 | |
Record name | 5-Ethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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